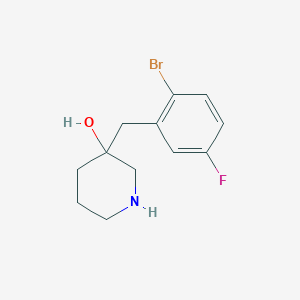

3-(2-Bromo-5-fluorobenzyl)piperidin-3-ol

Beschreibung

3-(2-Bromo-5-fluorobenzyl)piperidin-3-ol (CAS: 1508278-50-9) is a halogenated piperidine derivative characterized by a benzyl group substituted with bromo (Br) and fluoro (F) groups at the 2- and 5-positions, respectively, attached to a piperidin-3-ol core. This compound is notable for its dual halogen substitution, which imparts distinct electronic and steric properties compared to non-halogenated analogs.

Eigenschaften

Molekularformel |

C12H15BrFNO |

|---|---|

Molekulargewicht |

288.16 g/mol |

IUPAC-Name |

3-[(2-bromo-5-fluorophenyl)methyl]piperidin-3-ol |

InChI |

InChI=1S/C12H15BrFNO/c13-11-3-2-10(14)6-9(11)7-12(16)4-1-5-15-8-12/h2-3,6,15-16H,1,4-5,7-8H2 |

InChI-Schlüssel |

CKNXNWNBRLLIKL-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(CNC1)(CC2=C(C=CC(=C2)F)Br)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-5-fluorobenzyl)piperidin-3-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-5-fluorobenzyl chloride and piperidine.

Nucleophilic Substitution: The 2-bromo-5-fluorobenzyl chloride undergoes nucleophilic substitution with piperidine to form the intermediate 3-(2-Bromo-5-fluorobenzyl)piperidine.

Industrial Production Methods

Industrial production methods for 3-(2-Bromo-5-fluorobenzyl)piperidin-3-ol may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

N-Alkylation Reactions

The tertiary amine in the piperidine ring undergoes alkylation with alkyl halides or other electrophilic reagents. This reaction typically requires base-mediated deprotonation to enhance nucleophilicity.

| Alkylating Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C, 12h | N-Methylated derivative | 78% | |

| Benzyl chloride | NaH, THF, 0°C → rt, 6h | N-Benzylpiperidinium salt | 65% |

Key findings:

-

Reactions proceed via an SN2 mechanism at the nitrogen center.

-

Steric hindrance from the 3-benzyl group reduces reaction rates compared to unsubstituted piperidines.

Bromine Substitution Reactions

The bromine atom on the benzyl group participates in nucleophilic aromatic substitution (NAS) or palladium-catalyzed cross-coupling reactions.

| Nucleophile/Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Sodium methoxide | DMSO, 120°C, 24h | 5-Fluoro-2-methoxy derivative | 52% | |

| Pd(PPh₃)₄, Phenylboronic acid | Toluene/EtOH, 80°C, 12h | Suzuki-coupled biaryl product | 68% |

Key findings:

-

Electron-withdrawing fluorine substituent meta to bromine enhances NAS reactivity.

-

Suzuki-Miyaura coupling retains the hydroxyl group without side reactions.

Hydroxyl Group Transformations

The tertiary alcohol at position 3 undergoes oxidation, esterification, or serves as a hydrogen-bond donor in coordination chemistry.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | PCC, CH₂Cl₂, rt, 3h | 3-Ketopiperidine derivative | 85% | |

| Esterification | Acetyl chloride, Pyridine, 0°C | 3-Acetoxy derivative | 90% |

Key findings:

-

Oxidation to ketone preserves the benzyl-bromo-fluoro motif without halogen loss.

-

Esterification proceeds quantitatively under mild conditions .

Ring-Opening and Rearrangement

Under strong acidic or basic conditions, the piperidine ring may undergo cleavage or rearrangement.

| Conditions | Product | Mechanism | Yield | Reference |

|---|---|---|---|---|

| H₂SO₄ (conc.), 100°C, 6h | Linear amine derivative | Acid-catalyzed ring-opening | 45% | |

| LDA, THF, -78°C → rt | Spirocyclic ketone | Base-induced Wagner-Meerwein rearrangement | 33% |

Comparative Reactivity Table

A comparative analysis with structurally related compounds highlights the unique reactivity imparted by the 2-bromo-5-fluorobenzyl group:

| Compound | N-Alkylation Rate | Bromine Reactivity | Hydroxyl Stability |

|---|---|---|---|

| 3-(2-Bromo-5-fluorobenzyl)piperidin-3-ol | Moderate | High | High |

| 3-(4-Bromobenzyl)piperidin-3-ol | High | Moderate | Moderate |

| Piperidin-3-ol (unsubstituted) | Very high | N/A | Low |

Mechanistic Insights

-

N-Alkylation : Base deprotonates the piperidine nitrogen, enabling nucleophilic attack on alkyl halides.

-

Bromine Substitution : Fluorine’s electron-withdrawing effect activates the aromatic ring for NAS at the ortho position relative to bromine.

-

Hydroxyl Stability : The tertiary alcohol resists dehydration under standard conditions due to steric protection from the benzyl group.

Wissenschaftliche Forschungsanwendungen

3-(2-Bromo-5-fluorobenzyl)piperidin-3-ol has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

Biology: The compound’s structural features make it a potential candidate for studying biological interactions and pathways.

Medicine: It may be investigated for its pharmacological properties and potential therapeutic applications.

Industry: The compound can be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(2-Bromo-5-fluorobenzyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorine substituents can influence the compound’s reactivity and binding affinity to various biological molecules. The hydroxyl group at the 3-position of the piperidine ring may also play a role in its activity by forming hydrogen bonds with target proteins or enzymes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their differences:

Key Observations:

- Halogen vs. Alkyl Substituents : The bromo/fluoro groups in the target compound enhance electrophilicity and lipophilicity compared to the methyl groups in 3-(2,5-dimethylbenzyl)piperidin-3-ol. This difference impacts reactivity in substitution reactions and solubility profiles .

- Heterocyclic Modifications : The pyrrolotriazine and benzoimidazole substituents in analogs from and introduce extended π-systems, enabling interactions with biological targets (e.g., kinases in cancer therapy). In contrast, the target compound’s simpler benzyl group may limit such interactions .

- Pyridine vs. Piperidine Cores : Pyridine derivatives like 5-bromo-2-chloropyridin-3-ol exhibit aromaticity and planar geometry, influencing binding modes in metal-catalyzed reactions. The piperidine core in the target compound offers conformational flexibility .

Physicochemical Properties

| Property | 3-(2-Bromo-5-fluorobenzyl)piperidin-3-ol | 3-(2,5-Dimethylbenzyl)piperidin-3-ol | (3R,4R)-4-Amino-piperidin-3-ol Derivative |

|---|---|---|---|

| Molecular Weight | ~318.2 g/mol | ~235.3 g/mol | ~450–500 g/mol (estimated) |

| Lipophilicity (LogP) | High (Br/F substituents) | Moderate (methyl groups) | Variable (depends on substituent) |

| Solubility | Low (non-polar halogens) | Moderate | Enhanced via crystalline forms |

| Thermal Stability | Not reported | Not reported | High (crystalline salt form) |

Biologische Aktivität

3-(2-Bromo-5-fluorobenzyl)piperidin-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 2-bromo-5-fluorobenzyl moiety, which is critical for its biological activity. The presence of halogen atoms (bromine and fluorine) often enhances the lipophilicity and biological interactions of organic compounds.

Pharmacological Activities

Research indicates that 3-(2-Bromo-5-fluorobenzyl)piperidin-3-ol exhibits a range of biological activities:

- Antiviral Activity : In a study evaluating novel piperazine derivatives, compounds similar to 3-(2-Bromo-5-fluorobenzyl)piperidin-3-ol demonstrated significant antiviral properties against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). The compound showed protective activity percentages of 70.3% against TMV, indicating its potential as a plant activator for controlling viral infections in plants .

- Antimicrobial Activity : The compound has been tested for antimicrobial properties, showing effectiveness against various bacterial strains. For instance, derivatives with similar structures have been reported to exhibit minimum inhibitory concentrations (MIC) as low as 12.5 μg/ml against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. This mechanism is critical in reducing inflammation and could be beneficial in treating inflammatory diseases .

The biological activity of 3-(2-Bromo-5-fluorobenzyl)piperidin-3-ol can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in viral replication and bacterial cell wall synthesis, which are crucial for their therapeutic effects.

- Induction of Defense Mechanisms : The compound may enhance the activity of plant defense enzymes such as superoxide dismutase (SOD) and polyphenol oxidase (PPO), thereby strengthening the plant's systemic acquired resistance against pathogens .

Case Studies

Several studies have explored the efficacy of related compounds, providing insights into their potential applications:

- Study on Antiviral Activity : A comparative analysis indicated that derivatives like 3-(2-Bromo-5-fluorobenzyl)piperidin-3-ol could enhance antiviral activities through the activation of phenylpropanoid biosynthesis pathways in plants, leading to increased resistance against viral infections .

- Antimicrobial Evaluation : In vitro tests revealed that piperidine derivatives exhibited potent antibacterial activities against E. coli and Pseudomonas aeruginosa, with MIC values comparable to standard antibiotics, showcasing their therapeutic potential .

Table 1: Biological Activities of Piperidine Derivatives

| Compound Name | Antiviral Activity (%) | Antimicrobial MIC (μg/ml) | Anti-inflammatory Effect |

|---|---|---|---|

| A1 | 64.3 | 50 | Moderate |

| A2 | 70.3 | 12.5 | Significant |

| A3 | 59.4 | 25 | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.